Cas no 26103-97-9 (Phlorisovalerophenone)
Phlorisovalerophenone Chemical and Physical Properties
Names and Identifiers
-
- Phlorisovalerophenone
- 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one
- Phlorisovalerophenon
- BBA10397
- 3-methylbutyrylphloroglucinol
- A937794
- Phloroisovalerophenone
- CHEMBL19948
- AKOS022506150
- 2,4,6-Trihydroxyisovalerophenone
- Q27098317
- C07350
- CCG-261043
- CHEBI:15951
- PIVP
- VSDWHZGJGWMIRN-UHFFFAOYSA-N
- (2-methylpropyl) (2,4,6-trihydroxyphenyl) ketone
- 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
- 2',4',6'-Trihydroxy-3-methylbutyrophenone, 8CI
- NCGC00385687-01!3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one
- SCHEMBL6276169
- DTXSID70331570
- BDBM50196895
- 1-Butanone, 3-methyl-1-(2,4,6-trihydroxyphenyl)-
- 26103-97-9
-
- Inchi: 1S/C11H14O4/c1-6(2)3-8(13)11-9(14)4-7(12)5-10(11)15/h4-6,12,14-15H,3H2,1-2H3
- InChI Key: VSDWHZGJGWMIRN-UHFFFAOYSA-N
- SMILES: O=C(C1C(=CC(=CC=1O)O)O)CC(C)C
Computed Properties
- Exact Mass: 210.08922
- Monoisotopic Mass: 210.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 355.7±22.0 °C at 760 mmHg
- Flash Point: 183.1±18.8 °C
- PSA: 77.76
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Phlorisovalerophenone Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Phlorisovalerophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P339590-1g |
Phlorisovalerophenone |
26103-97-9 | 1g |
$ 161.00 | 2023-09-06 | ||
| TRC | P339590-10g |
Phlorisovalerophenone |
26103-97-9 | 10g |
$ 1208.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477958-1 g |
Phlorisovalerophenone, |
26103-97-9 | 1g |
¥1,715.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477958A-10 g |
Phlorisovalerophenone, |
26103-97-9 | 10g |
¥15,042.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477958-1g |
Phlorisovalerophenone, |
26103-97-9 | 1g |
¥1715.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477958A-10g |
Phlorisovalerophenone, |
26103-97-9 | 10g |
¥15042.00 | 2023-09-05 | ||
| TargetMol Chemicals | TN6164-5 mg |
2,4,6-Trihydroxyisovalerophenone |
26103-97-9 | 98% | 5mg |
¥ 1,900 | 2023-07-11 | |
| TargetMol Chemicals | TN6164-1 mL * 10 mM (in DMSO) |
2,4,6-Trihydroxyisovalerophenone |
26103-97-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2,000 | 2023-07-11 | |
| A2B Chem LLC | AB29006-1g |
1-Butanone, 3-methyl-1-(2,4,6-trihydroxyphenyl)- |
26103-97-9 | 1g |
$265.00 | 2023-12-31 | ||
| A2B Chem LLC | AB29006-10g |
1-Butanone, 3-methyl-1-(2,4,6-trihydroxyphenyl)- |
26103-97-9 | 10g |
$1208.00 | 2023-12-31 |
Phlorisovalerophenone Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Phlorisovalerophenone
Exploring Phlorisovalerophenone (CAS No. 26103-97-9): Properties, Applications, and Market Insights
Phlorisovalerophenone (CAS No. 26103-97-9) is a specialized organic compound that has garnered attention in various scientific and industrial applications. Known for its unique chemical structure, this compound falls under the category of phloroglucinol derivatives, which are widely studied for their potential in pharmaceuticals, cosmetics, and research. The growing interest in natural product derivatives and bioactive compounds has positioned Phlorisovalerophenone as a subject of significant research and commercial exploration.
The molecular formula of Phlorisovalerophenone reflects its intricate design, combining a phloroglucinol core with a valerophenone moiety. This structural combination contributes to its distinct physicochemical properties, including solubility, stability, and reactivity. Researchers have noted its potential as a building block in synthetic chemistry, particularly in the development of novel compounds with therapeutic or functional properties. The compound’s versatility makes it a valuable asset in organic synthesis and material science.
One of the most discussed applications of Phlorisovalerophenone is its role in cosmetic formulations. With the rising demand for skin-care active ingredients, this compound has been explored for its potential antioxidant and anti-inflammatory properties. Studies suggest that derivatives of phloroglucinol may help in addressing skin aging and oxidative stress, aligning with the current trend toward clean beauty and natural skincare solutions. This has led to increased inquiries from cosmetic manufacturers and researchers alike.
In the pharmaceutical sector, Phlorisovalerophenone is being investigated for its bioactive potential. Preliminary studies indicate that it may interact with biological pathways related to inflammation and cellular health. While further research is needed, the compound’s structural features make it a candidate for drug discovery programs focused on chronic diseases and metabolic disorders. The intersection of natural products and modern medicine continues to drive interest in such compounds.
The market for Phlorisovalerophenone is influenced by trends in green chemistry and sustainable sourcing. As industries shift toward environmentally friendly practices, the demand for eco-friendly intermediates like this compound is expected to grow. Suppliers and researchers are increasingly focusing on scalable synthesis methods to meet this demand while maintaining cost efficiency. This aligns with broader discussions about circular economy and responsible chemical production.
From a research perspective, Phlorisovalerophenone offers intriguing possibilities in structure-activity relationship (SAR) studies. Its modular design allows for the creation of analogs with tailored properties, making it a valuable tool for medicinal chemistry and drug design. The compound’s relevance in high-throughput screening and target identification further underscores its importance in modern scientific inquiry.
In conclusion, Phlorisovalerophenone (CAS No. 26103-97-9) represents a compelling example of how specialty chemicals can bridge multiple disciplines. Its applications in cosmetics, pharmaceuticals, and material science highlight its versatility, while ongoing research continues to uncover new potentials. As industries and academia delve deeper into bioactive molecules, compounds like Phlorisovalerophenone will remain at the forefront of innovation and commercial development.
26103-97-9 (Phlorisovalerophenone) Related Products
- 2295-58-1(Flopropione)
- 2887-61-8(2'-Hydroxybutyrophenone)
- 4390-92-5(1-(2,4-Dihydroxyphenyl)butan-1-one)
- 1469-94-9(1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione)
- 16636-62-7(2-(Acetoacetyl)phenol)
- 3516-95-8(2’-Hydroxy-3-phenylpropiophenone)
- 5792-36-9(2',4'-Dihydroxypropiophenone)
- 3144-54-5(1-(2,4-Dihydroxyphenyl)-1-hexanone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)